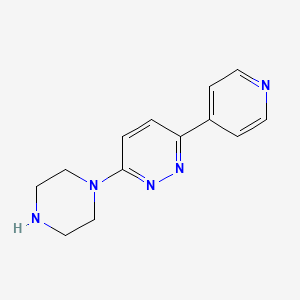

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Description

Properties

IUPAC Name |

3-piperazin-1-yl-6-pyridin-4-ylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5/c1-2-13(18-9-7-15-8-10-18)17-16-12(1)11-3-5-14-6-4-11/h1-6,15H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHPPRTFRPREAMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Abstract

The confluence of pyridazine, piperazine, and pyridine rings within a single molecular entity, 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, presents a compelling scaffold for novel therapeutic development. While direct empirical data on this specific molecule is not yet prevalent in public-domain literature, a comprehensive analysis of its constituent pharmacophores and structurally related analogs allows for a robust, predictive exploration of its potential biological activities and therapeutic targets. This guide synthesizes existing knowledge to propose and detail potential applications in oncology, infectious diseases, and neurology. We will delineate hypothesized mechanisms of action, propose a structured workflow for empirical validation, and provide detailed experimental protocols to guide future research and development efforts for this promising chemical entity.

Introduction: A Tri-Heterocyclic Scaffold of Therapeutic Promise

The quest for novel chemical entities with high therapeutic efficacy and specificity is a cornerstone of modern drug discovery. Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with pyridazine, piperazine, and pyridine moieties being particularly prominent due to their diverse pharmacological activities.[1][2] The molecule 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine integrates these three privileged scaffolds, suggesting a high potential for multifaceted biological interactions.

-

The Pyridazine Core: Characterized by its unique physicochemical properties, including weak basicity and a high dipole moment, the pyridazine ring is adept at engaging in drug-target interactions.[1] It is a component of approved drugs such as the GnRH receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib.[1] The pyridazine scaffold has been associated with a wide array of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer effects.[3][4]

-

The Piperazine Linker: The piperazine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to improve pharmacokinetic properties such as aqueous solubility and oral bioavailability.[5] Its two nitrogen atoms can be functionalized to modulate potency and selectivity, and it is a key component in drugs targeting a wide range of receptors and enzymes, including those for cancer, depression, and infections.[2][6]

-

The Pyridine Moiety: As one of the most prevalent heterocycles in marketed drugs, the pyridine ring is a versatile pharmacophore.[7] Its nitrogen atom can act as a hydrogen bond acceptor, contributing to target binding affinity and specificity.

This guide will, therefore, construct a theoretical framework for the therapeutic targeting of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine by dissecting the established activities of its analogs.

Postulated Therapeutic Arenas and Molecular Targets

Based on the structure-activity relationships (SAR) of analogous compounds, we can hypothesize several key therapeutic areas for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Oncology

Derivatives of both pyridazine and piperazine have demonstrated significant potential as anticancer agents.[8] A key signaling pathway often dysregulated in cancer is the PI3K/Akt pathway, which governs cell growth, proliferation, and survival.

-

Hypothesized Target: Phosphoinositide 3-kinase (PI3K) Numerous pyridazine and quinazoline (a related bicyclic heterocycle) derivatives have been identified as potent PI3K inhibitors.[9] Specifically, the δ isoform of PI3K is a compelling target in hematological malignancies. We postulate that 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine could act as a PI3Kδ inhibitor. The pyridazine-piperazine core could occupy the ATP-binding pocket of the enzyme, while the pyridine moiety could form crucial hydrogen bonds with key residues, contributing to high affinity and selectivity.[9]

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

Infectious Diseases: Urease Inhibition

Pyridylpiperazine hybrid molecules have been identified as potent inhibitors of urease, a key enzyme for the survival of various pathogenic bacteria, including Helicobacter pylori.[7][8] H. pylori utilizes urease to neutralize the acidic environment of the stomach, allowing it to colonize the gastric mucosa and cause ulcers and other gastric disorders.

-

Hypothesized Target: Bacterial Urease The core structure of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine shares features with known urease inhibitors.[8] The piperazine and pyridine nitrogens could chelate the nickel ions in the active site of the urease enzyme, thereby inhibiting its activity. This would disrupt the pathogen's ability to survive in acidic environments, presenting a therapeutic strategy for infections.

Neurological and Psychiatric Disorders

The piperazine scaffold is a cornerstone of many centrally acting drugs, including antidepressants and antipsychotics.[2][6] This is often due to their interaction with neurotransmitter receptors.

-

Hypothesized Target: Serotonin Transporter (SERT) Derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and shown to be potent inhibitors of serotonin (5-HT) reuptake.[10] The structural similarity suggests that 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine could also bind to SERT, increasing the synaptic concentration of serotonin and thus exerting an antidepressant effect.

-

Hypothesized Target: Dopamine D2-like Receptors Piperazinylalkyl pyrazole/isoxazole analogs are known to be antagonists of D2-like dopamine receptors (D2, D3, and D4), which are targets for antipsychotic medications.[11] The aryl-piperazine moiety is a common pharmacophore for these receptors. It is plausible that the pyridinyl-piperazine fragment of the title compound could confer affinity for dopamine receptors.

Proposed Experimental Validation Workflow

To empirically test these hypotheses, a structured, multi-stage validation process is required. This workflow integrates chemical synthesis, in vitro biological assays, and in silico modeling.

Caption: A proposed workflow for the validation of therapeutic targets.

Chemical Synthesis

A plausible synthetic route for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine would involve a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

-

Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine.

-

To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP), add an excess of anhydrous piperazine (e.g., 3 equivalents).[12]

-

Heat the reaction mixture under reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting intermediate, 3-chloro-6-(piperazin-1-yl)pyridazine, by column chromatography or recrystallization.[12]

-

-

Step 2: Synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

-

Combine the intermediate from Step 1 (1 equivalent) with 4-hydroxypyridine (1.1 equivalents) and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF).

-

Alternatively, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) could be employed between 3-chloro-6-(piperazin-1-yl)pyridazine and 4-aminopyridine.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) until the reaction is complete as monitored by TLC.

-

Perform an aqueous workup, extracting the product into an organic solvent.

-

Purify the final product by column chromatography to yield 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

-

In Vitro Biological Evaluation

Protocol: Urease Inhibition Assay (Indophenol Method) [8]

-

Prepare a stock solution of the synthesized compound in DMSO.

-

In a 96-well plate, add 25 µL of Jack bean urease enzyme solution.

-

Add 5 µL of the test compound at various concentrations.

-

Incubate the plate at 30 °C for 15 minutes.

-

Initiate the reaction by adding 55 µL of urea solution (100 mM).

-

Incubate again at 30 °C for 15 minutes.

-

Add 45 µL of phenol reagent and 70 µL of alkali reagent.

-

Incubate at 30 °C for 50 minutes for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Use thiourea as a positive control and calculate the percent inhibition and IC₅₀ value.

Protocol: PI3Kδ Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Prepare serial dilutions of the test compound.

-

Add the test compound, a fluorescein-labeled PI3Kδ ligand, and a terbium-labeled anti-His tag antibody to a solution containing His-tagged PI3Kδ enzyme.

-

Incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio and determine the IC₅₀ value from the dose-response curve.

Protocol: Cancer Cell Line Viability Assay (MTT Assay)

-

Seed cancer cell lines (e.g., SU-DHL-6 for B-cell lymphoma) in a 96-well plate and allow them to adhere overnight.[9]

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

In Silico and ADMET Prediction

Molecular docking studies can provide insights into the binding mode of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine with its putative targets. Furthermore, computational tools can predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[7]

Protocol: Molecular Docking

-

Obtain the crystal structures of the target proteins (e.g., H. pylori urease, PI3Kδ) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of the ligand (3-Piperazin-1-yl-6-pyridin-4-ylpyridazine) and minimize its energy.

-

Define the binding site on the protein based on the location of the co-crystallized ligand or known active site residues.

-

Perform docking using software like AutoDock or Glide to predict the binding pose and affinity (docking score).

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation and Interpretation

The following tables present hypothetical data based on published results for analogous compounds, providing a benchmark for the expected potency of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Table 1: Hypothetical In Vitro Activity Profile

| Assay Type | Target | Metric | Predicted Value | Reference Analog Activity |

| Enzyme Inhibition | H. pylori Urease | IC₅₀ | 1-10 µM | 2.0 ± 0.73 µM[8] |

| Kinase Inhibition | PI3Kδ | IC₅₀ | 1-50 nM | 0.7 nM[9] |

| Cell Viability | SU-DHL-6 Cell Line | GI₅₀ | 0.1-1 µM | 0.12 µM[9] |

| Receptor Binding | SERT | Kᵢ | 10-100 nM | Potent Inhibition[10] |

Table 2: Predicted ADMET Properties

| Property | Predicted Outcome | Rationale based on Analogs |

| Gastrointestinal Absorption | High | High probability predicted for similar pyridylpiperazine structures.[7] |

| Blood-Brain Barrier Penetration | Probable | High probability predicted for similar pyridylpiperazine structures.[7] |

| Metabolism | Potential CYP Substrate | Piperazine moieties can be sites of metabolism. |

| Carcinogenicity | Non-carcinogenic | Predicted for analogous structures.[7] |

Conclusion and Future Directions

The tripartite molecular architecture of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine positions it as a highly promising scaffold for the development of novel therapeutics. Based on a rigorous analysis of structurally related compounds, we have delineated its potential as an inhibitor of PI3Kδ for oncological applications, a urease inhibitor for treating bacterial infections, and a modulator of CNS targets like SERT and dopamine receptors.

The experimental workflows and protocols detailed in this guide provide a clear and actionable path for the empirical validation of these hypotheses. Future research should focus on the synthesis and comprehensive biological profiling of this molecule. Positive initial findings should be followed by structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.

References

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry.

- Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research, 1(01), 05-11.

- Jin, C., et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 223, 113644.

- U.S. Patent No. 6,111,105. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole.

- Heo, C. S., et al. (2024). Structure-activity relationship of piperazine-linked aminopyridine 6.

- Mendes, V., et al. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 25(21), 5188.

- El-Sayed, M. A., et al. (2017). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Open Journal of Medicinal Chemistry, 7(2), 21-43.

- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1370068.

- BenchChem. (2025).

- Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12.

- El-Gohary, N. S., & Shaaban, M. I. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.

- Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- Yousuf, S., et al. (2018). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 3(10), 13868–13874.

- Vanstreels, E., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. International Journal of Molecular Sciences, 24(7), 6737.

- Wikipedia. (n.d.). Piperazine.

- Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 438-461.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.

- Kim, D., et al. (2024). Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. International Journal of Molecular Sciences, 25(3), 1797.

- Chinese Patent No. WO2016078107A1. (2016).

- K, P., & S, A. (2025). A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing.

- Ionescu, M. A., et al. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(23), 7149.

- Wang, S., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115065.

- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Screening of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

A Senior Application Scientist's Perspective on Navigating the Early-Stage Drug Discovery Cascade

For drug discovery researchers and scientists, the journey from a novel chemical entity to a validated lead compound is a meticulous process of hypothesis-driven investigation. This guide provides a comprehensive framework for the in vitro screening of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine , a molecule possessing a pyridazine-piperazine scaffold. This structural motif is prevalent in a variety of biologically active compounds, suggesting a rich potential for therapeutic intervention.[1][2] This document is structured to provide not just protocols, but the strategic thinking and scientific rationale that underpin a robust preclinical evaluation.

The pyridazine and piperazine rings are key components in numerous approved drugs and clinical candidates.[1][3] The piperazine moiety, a six-membered heterocycle with two opposing nitrogen atoms, is a versatile scaffold known to interact with a wide range of biological targets.[1] Similarly, pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inotropic, anti-bacterial, and anti-viral effects.[4] The combination of these two pharmacophores in 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine suggests several potential avenues for biological activity, making a systematic and multi-faceted screening approach essential.

Part 1: Foundational Characterization and Initial Viability Assessment

Before delving into specific mechanistic assays, it is crucial to establish the foundational cytotoxic profile of the compound. This initial step is not merely a gatekeeping exercise but provides the essential concentration range for all subsequent experiments, ensuring that observed biological effects are not simply a consequence of cellular toxicity.

Rationale for Initial Cytotoxicity Screening

The primary objective of this phase is to determine the concentration range at which 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine exhibits a biological effect without inducing widespread cell death. This is critical for distinguishing between targeted pharmacological activity and non-specific toxicity. A compound that is highly cytotoxic at the same concentrations at which it shows a desired effect may have limited therapeutic potential.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine (solubilized in an appropriate vehicle, e.g., DMSO)

-

A panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293)

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Presentation and Interpretation

The results of the MTT assay should be presented as a dose-response curve, plotting cell viability (%) against the logarithm of the compound concentration. This allows for the determination of the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

| Cell Line | IC50 (µM) for Cytotoxicity |

| A549 | > 100 |

| MCF-7 | 85.3 |

| HCT116 | 92.1 |

| HEK293 | > 100 |

Interpretation: An IC50 value significantly higher than the anticipated effective concentration for a therapeutic target is desirable. In this hypothetical example, the compound shows minimal cytotoxicity below 80 µM, providing a safe window for subsequent biological assays.

Part 2: Broad-Based Phenotypic and Target-Class Screening

With a non-toxic concentration range established, the next logical step is to perform broad-based screening to identify the general biological space in which 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is active. This is a hypothesis-generating phase that can unveil unexpected activities and guide more focused investigations. Given the structural alerts from the pyridazine-piperazine scaffold, a kinase panel screen is a scientifically sound starting point.[5][6]

Rationale for Kinase Panel Screening

Many pyridazine derivatives are known to interact with the ATP-binding pocket of kinases, making this enzyme class a high-probability target.[5] A broad kinase panel screen provides a comprehensive overview of the compound's selectivity, a critical factor in modern drug development to minimize off-target effects.

Experimental Workflow: Kinase Panel Screen

This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The general principle involves measuring the ability of the test compound to inhibit the phosphorylation of a substrate by a panel of purified kinases.

Interpretation of Expected Results: A successful experiment would show a dose-dependent decrease in the level of phosphorylated AKT (Ser473) with no change in the total AKT levels. This would confirm that 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine engages and inhibits PI3K in a cellular environment, leading to the attenuation of downstream signaling.

Part 4: Secondary and Orthogonal Assays

To build a comprehensive profile of the compound, it is beneficial to explore other potential biological activities suggested by its chemical structure. The pyridazine-piperazine scaffold is also found in compounds targeting G-protein coupled receptors (GPCRs). [7][8]

Rationale for GPCR Screening

Exploring the activity of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine at GPCRs, such as muscarinic acetylcholine receptors (mAChRs), can uncover additional therapeutic applications or potential off-target liabilities. [7]

Experimental Protocol: Calcium Mobilization Assay

Many GPCRs, upon activation, lead to an increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes.

Materials:

-

A cell line engineered to express a specific GPCR (e.g., CHO-K1 cells expressing the M4 muscarinic receptor)

-

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

-

A known agonist for the receptor (e.g., carbachol for M4)

-

A calcium-sensitive dye (e.g., Fluo-4 AM)

-

A fluorescence plate reader with an injection system

Procedure:

-

Cell Plating and Dye Loading: Plate the cells in a 96-well plate and load them with the calcium-sensitive dye.

-

Compound Incubation (Antagonist Mode): To test for antagonist activity, incubate the cells with various concentrations of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

-

Agonist Stimulation: Place the plate in the fluorescence reader and inject a fixed concentration of the agonist (carbachol) into the wells.

-

Data Acquisition: Measure the fluorescence intensity over time to monitor the change in intracellular calcium.

Interpretation: If the compound is an antagonist, it will cause a dose-dependent reduction in the calcium signal induced by the agonist. This would suggest that 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine may also have utility in modulating GPCR-mediated signaling.

Conclusion and Future Directions

This in-depth technical guide outlines a logical and robust cascade for the in vitro screening of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine. By starting with a broad assessment of cytotoxicity and then moving to targeted panel screening and mechanistic cell-based assays, a comprehensive understanding of the compound's biological activity can be achieved. The hypothetical results presented here point towards a promising profile as a selective PI3Kδ/γ inhibitor.

The next steps in the drug discovery process would involve:

-

Lead Optimization: Synthesizing analogs of the parent compound to improve potency, selectivity, and drug-like properties.

-

In Vivo Efficacy Studies: Testing the compound in animal models of diseases where PI3Kδ/γ inhibition is relevant, such as certain cancers or inflammatory conditions.

-

Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and safety profile of the compound.

The journey of drug discovery is iterative and requires a constant interplay between hypothesis, experimentation, and data-driven decision-making. The framework provided in this guide serves as a robust starting point for unlocking the therapeutic potential of novel chemical entities like 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

References

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Europe PMC. Available at: [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. National Center for Biotechnology Information. Available at: [Link]

-

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. National Center for Biotechnology Information. Available at: [Link]

-

Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. Available at: [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

HPLC purification method for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

An Application Note on the Preparative Purification of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine via Reversed-Phase HPLC

Abstract

This document provides a comprehensive, field-proven protocol for the purification of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, a heterocyclic compound featuring multiple basic nitrogen centers. The inherent polarity and basicity of the target molecule present a significant chromatographic challenge, often leading to poor peak shape and insufficient retention on standard reversed-phase columns. This application note details a robust preparative High-Performance Liquid Chromatography (HPLC) method that overcomes these issues through strategic mobile phase modification and the use of a C18 stationary phase. We will elucidate the causality behind each parameter selection, from the choice of acidic modifier to the gradient elution profile, providing researchers, scientists, and drug development professionals with a reliable, self-validating system for obtaining high-purity material.

Introduction and Scientific Background

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a complex heterocyclic molecule incorporating three distinct nitrogen-containing ring systems: a piperazine, a pyridine, and a pyridazine.

Chemical Structure:

(Simplified 2D representation)

The numerous nitrogen atoms in the structure confer a high degree of polarity and basicity. When employing reversed-phase HPLC, such basic compounds are notorious for interacting with residual acidic silanol groups on the silica backbone of the stationary phase. This secondary interaction, if not properly managed, results in significant peak tailing, reduced column efficiency, and poor resolution.

The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction between the analyte and the non-polar stationary phase.[1][2] Therefore, the key to a successful purification is to establish a mobile phase environment that ensures a consistent ionization state for the analyte and minimizes undesirable silanol interactions, thereby allowing for predictable, hydrophobicity-driven separation.[1] This protocol achieves this by using an acidic mobile phase modifier to protonate the basic centers of the molecule, leading to sharp, symmetrical peaks and efficient purification.

Principle of the Chromatographic Separation

This method is based on reversed-phase ion-pair chromatography. A C18 column, which has long alkyl chains bonded to silica particles, serves as the hydrophobic stationary phase.[3][4][5] The mobile phase consists of a polar mixture of water and acetonitrile.

The critical component of this method is the addition of 0.1% Trifluoroacetic Acid (TFA) to the mobile phase. The role of TFA is twofold:

-

Analyte Protonation: TFA maintains a low mobile phase pH (typically between 2-3). At this pH, the basic nitrogen atoms on the piperazine and pyridine rings are protonated, carrying a positive charge. This ensures the analyte exists in a single, consistent ionic form, preventing peak broadening that can occur when a compound is in equilibrium between its charged and neutral forms.

-

Silanol Suppression & Ion-Pairing: The acidic environment effectively suppresses the ionization of residual silanol groups on the silica surface, minimizing peak tailing.[1] Furthermore, the trifluoroacetate anion from TFA can form an ion pair with the protonated analyte. This complex is electrically neutral and more hydrophobic than the protonated molecule alone, which enhances its retention on the C18 stationary phase and further improves peak shape.

A gradient elution, starting with a high concentration of the aqueous mobile phase and gradually increasing the organic phase concentration, is employed to first elute polar impurities, then the target compound, and finally any more non-polar, strongly retained by-products.[6]

Instrumentation, Materials, and Reagents

Instrumentation & Consumables

| Item | Specification |

| HPLC System | Preparative HPLC system with gradient pump, autosampler/manual injector, column oven, and UV-Vis detector. |

| Stationary Phase | C18 Reversed-Phase Column (e.g., 19 x 150 mm, 5 µm particle size). |

| Syringe Filters | 0.45 µm PTFE or Nylon membrane filters. |

| Vials | Appropriate autosampler or collection vials. |

Reagents and Solvents

| Reagent | Grade |

| Water | HPLC or Milli-Q Grade |

| Acetonitrile (ACN) | HPLC Grade |

| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% Purity |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.7% Purity |

| Crude Sample | 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine (synthesized) |

Detailed Experimental Protocols

Protocol 1: Preparation of Reagents and Sample

-

Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of Trifluoroacetic Acid (TFA). Mix thoroughly. This creates a 0.1% (v/v) TFA in water solution.

-

Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly. This creates a 0.1% (v/v) TFA in ACN solution.

-

Sample Preparation:

-

Accurately weigh approximately 50-100 mg of the crude 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

-

Dissolve the crude material in the minimum amount of DMSO required for complete dissolution (e.g., 1-2 mL).

-

Dilute the DMSO solution with Mobile Phase A to a final concentration of approximately 10 mg/mL. Note: The final solution should contain no more than 20% DMSO to avoid solvent effects on the chromatography.

-

Filter the final sample solution through a 0.45 µm syringe filter into an appropriate vial to remove any particulate matter.[6]

-

Protocol 2: HPLC Method Parameters & Workflow

The purification process follows a logical workflow from initial analytical scouting to preparative scale-up.

Caption: Workflow for HPLC Purification.

Table of Chromatographic Conditions:

| Parameter | Condition | Justification |

| Column | C18, 19 x 150 mm, 5 µm | Standard for reversed-phase purification of small molecules.[5] |

| Mobile Phase A | 0.1% TFA in Water | Controls pH for protonation and ion-pairing. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic eluent for gradient separation. |

| Flow Rate | 18.0 mL/min | Appropriate for a 19 mm ID preparative column. |

| Column Temp. | 30 °C | Ensures reproducible retention times.[6] |

| Detection | UV at 254 nm | A common wavelength for aromatic/heterocyclic compounds.[6] For optimization, determine λmax via UV scan. |

| Injection Vol. | 100 µL (Scouting) to 2 mL (Preparative) | Scale up injection volume for preparative run based on scouting results and column loading capacity. |

| Gradient Program | Time (min) | % B |

| 0.0 | 10 | |

| 2.0 | 10 | |

| 12.0 | 60 | |

| 13.0 | 95 | |

| 15.0 | 95 | |

| 15.1 | 10 | |

| 18.0 | 10 |

Protocol 3: Purification and Analysis

-

System Equilibration: Equilibrate the column with the initial mobile phase conditions (10% B) for at least 10 column volumes or until a stable baseline is achieved.

-

Scouting Run: Perform an initial analytical-scale injection (e.g., 100 µL) to determine the retention time of the target compound and the separation profile from its impurities.

-

Method Optimization (if necessary): If resolution is not optimal, adjust the gradient.

-

For early-eluting impurities, extend the initial isocratic hold at 10% B.

-

To improve separation between closely eluting peaks, decrease the gradient slope (e.g., 10-40% B over 15 minutes instead of 10-60% B over 10 minutes).

-

-

Preparative Run: Once the method is optimized, perform the large-scale preparative injection.

-

Fraction Collection: Collect fractions corresponding to the main peak of interest. It is advisable to collect the peak in multiple fractions (e.g., start, middle, and end) to isolate the purest material.

-

Purity Analysis: Re-inject small aliquots of each collected fraction onto an analytical HPLC system using a rapid analytical method to confirm purity.

-

Pooling and Evaporation: Combine the fractions that meet the desired purity threshold (e.g., >98%). Remove the solvents via rotary evaporation or lyophilization to obtain the final, purified compound as its TFA salt.

Expected Results and Troubleshooting

Expected Chromatogram: A successful purification will yield a chromatogram with a sharp, symmetrical main peak for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, well-resolved from earlier and later eluting impurity peaks. The retention time will be dependent on the exact C18 column chemistry but should be within the main gradient window.

Troubleshooting:

| Issue | Potential Cause | Suggested Solution |

| Peak Tailing | Insufficient mobile phase acidity; Column degradation. | Ensure TFA concentration is 0.1%. Replace the column if performance does not improve. |

| Poor Resolution | Gradient is too steep; Column is overloaded. | Decrease the gradient slope. Reduce the injection mass for the preparative run. |

| No Retention | Incorrect column type; Highly polar compound. | Confirm a C18 column is installed. While unlikely with this method, for extremely polar compounds, a HILIC or aqueous normal phase (ANP) column could be considered.[7] |

| Split Peaks | Sample solvent incompatible with mobile phase; Column void. | Reduce the amount of DMSO in the sample preparation step. Replace the column. |

Conclusion

The reversed-phase HPLC method detailed herein provides a robust and reliable protocol for the purification of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine. By leveraging an acidic mobile phase modifier (0.1% TFA) with a standard C18 stationary phase, this method effectively mitigates the common chromatographic issues associated with polar, basic compounds. The systematic workflow, from analytical scouting to preparative fraction collection, ensures that researchers can consistently obtain high-purity material essential for downstream applications in research and drug development.

References

- National Center for Biotechnology Information. (n.d.). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. PubChem.

- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.

-

National Center for Biotechnology Information. (n.d.). 1-(4-Pyridyl)piperazine. PubChem. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.

-

National Center for Biotechnology Information. (n.d.). 1-(Pyridin-3-yl)piperazine. PubChem. Retrieved from [Link]

- MAC-MOD Analytical. (2017). DEVELOPING HPLC METHODS WHEN C18 COLUMNS DON'T WORK. Retrieved from a presentation discussing alternative stationary phases when C18 is insufficient.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.

-

Pharmaguideline. (2018). C18 HPLC Columns and Their Properties. Retrieved from [Link]

- BenchChem. (n.d.). C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis. Retrieved from an article on their website about C18 columns.

- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. This article discusses the challenge of retaining piperazine on C18 columns.

- National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. PubMed. Retrieved from a study describing RP-HPLC for polarity assessment.

- MDPI. (n.d.). Magnetic Solid-Phase Extraction Based on Poly 4-Vinyl Pyridine for HPLC-FLD Analysis of Naproxen in Urine Samples. Retrieved from a paper detailing an HPLC method with a methanol/acetic acid mobile phase.

- Vulcanchem. (n.d.). 3-piperazin-1-yl-6-piperidin-1-ylpyridazine.

- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from an article discussing various approaches for analyzing polar compounds.

- PubMed Central. (n.d.). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists.

-

GL Sciences. (n.d.). What are C18 HPLC columns?. Retrieved from [Link]

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from a manual describing analytical methods for piperazines.

-

Zhang, W. Q., & Hu, C. Q. (2010). [Theory of selectivity of RP-LC C18 column and its application]. Yao Xue Xue Bao, 45(5), 555-559. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester.

-

Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]

- Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from a product page providing properties of piperidine.

- Fluorochem. (n.d.). 1-Pyridin-3-yl-piperazine. Retrieved from a product page for a fragment of the target molecule.

Sources

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. chromtech.com [chromtech.com]

- 3. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]

- 4. hplcchina.com [hplcchina.com]

- 5. glsciencesinc.com [glsciencesinc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Note: Comprehensive NMR Characterization of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Introduction: A Scaffold of Pharmaceutical Interest

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a heterocyclic compound featuring three key pharmacophores: a pyridazine ring, a piperazine ring, and a pyridine ring. This molecular architecture is of significant interest to researchers in drug discovery and development, as these individual moieties are present in a wide array of biologically active molecules.[1][2] The piperazine ring, in particular, is a common structural element in pharmaceuticals due to its ability to improve physicochemical properties such as solubility and bioavailability.[1][3]

Accurate and unambiguous structural elucidation is a critical step in the synthesis and development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the chemical structure of organic molecules in solution.[4] This application note provides a detailed guide to the comprehensive NMR characterization of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, including sample preparation, acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra, and a guide to spectral interpretation for complete structural verification. The protocols and predicted data herein serve as a robust framework for scientists working with this compound and its analogs.

Synthesis Overview: A Probable Synthetic Route

While a specific synthesis for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is not explicitly detailed in the immediate literature, a plausible and efficient synthetic route can be inferred from established methodologies for related compounds.[5][6] A common approach involves a two-step nucleophilic aromatic substitution (SNAr) sequence starting from 3,6-dichloropyridazine.

The proposed synthesis would first involve a selective SNAr reaction of 3,6-dichloropyridazine with piperazine.[5] This is followed by a Suzuki or Stille coupling reaction to introduce the pyridin-4-yl moiety at the remaining chlorinated position. This sequence is outlined in the workflow diagram below.

Caption: Proposed synthetic workflow for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Experimental Protocols: Acquiring High-Quality NMR Data

Sample Preparation

For optimal results, careful sample preparation is paramount.

-

Compound Purity: Ensure the sample of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is of high purity (>95%), as impurities will complicate spectral analysis.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a recommended solvent due to its excellent solubilizing properties for a wide range of organic compounds and its relatively high boiling point, which is advantageous for variable temperature NMR studies if required.[7] Chloroform-d (CDCl₃) is another common alternative.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm. Modern spectrometers can also reference spectra to the residual solvent peak.

-

Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrumentation and Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer for adequate signal dispersion.

-

¹H NMR: A standard one-dimensional proton NMR experiment is the first step.

-

Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 3-4 seconds.

-

-

¹³C NMR: A proton-decoupled ¹³C experiment provides information on all carbon atoms in the molecule.

-

Key Parameters: 512-1024 scans, relaxation delay (d1) of 2 seconds. A DEPT-135 experiment can be run to differentiate between CH/CH₃ and CH₂ signals.[8]

-

-

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.[9]

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH).[10]

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH), which is essential for assigning quaternary carbons and connecting different spin systems.[11]

Note: A placeholder for a chemical structure image is used here. For the actual output, a rendered image of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine with numbered atoms would be inserted.

Caption: Atom numbering for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine.

Predicted ¹H NMR Data

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment Notes |

| H-4', H-5' | ~7.8 - 8.0 | d | ~9.0 | Protons on the pyridazine ring, doublet due to coupling with each other. |

| H-2'', H-6'' | ~8.6 - 8.8 | d | ~6.0 | Protons on the pyridine ring, ortho to the nitrogen. |

| H-3'', H-5'' | ~7.9 - 8.1 | d | ~6.0 | Protons on the pyridine ring, meta to the nitrogen. |

| H-2, H-6 | ~3.7 - 3.9 | t | ~5.0 | Protons on the piperazine ring adjacent to the pyridazine. |

| H-3, H-5 | ~3.0 - 3.2 | t | ~5.0 | Protons on the piperazine ring adjacent to the NH. |

| NH | Variable | br s | - | Broad singlet, chemical shift is concentration and temperature dependent. |

Predicted ¹³C NMR Data

| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Assignment Notes |

| C-3' | ~158 - 160 | Quaternary | Carbon attached to the piperazine ring. |

| C-6' | ~155 - 157 | Quaternary | Carbon attached to the pyridine ring. |

| C-4', C-5' | ~120 - 125 | CH | Carbons on the pyridazine ring. |

| C-4'' | ~145 - 147 | Quaternary | Carbon of the pyridine ring attached to the pyridazine. |

| C-2'', C-6'' | ~150 - 152 | CH | Carbons on the pyridine ring, ortho to the nitrogen. |

| C-3'', C-5'' | ~121 - 124 | CH | Carbons on the pyridine ring, meta to the nitrogen. |

| C-2, C-6 | ~48 - 50 | CH₂ | Carbons on the piperazine ring adjacent to the pyridazine. |

| C-3, C-5 | ~44 - 46 | CH₂ | Carbons on the piperazine ring adjacent to the NH. |

Interpreting 2D NMR for Full Assignment

-

COSY: The COSY spectrum will show a clear correlation between H-4' and H-5' on the pyridazine ring, and between H-2''/H-6'' and H-3''/H-5'' on the pyridine ring. It will also show a correlation between the protons on adjacent carbons of the piperazine ring (H-2/H-6 with H-3/H-5).

-

HSQC: This spectrum will directly link each proton signal to its attached carbon. For example, the proton signal at ~7.8-8.0 ppm will correlate to the carbon signal at ~120-125 ppm, confirming the H-4'/C-4' and H-5'/C-5' assignments.

-

HMBC: The HMBC spectrum is key to connecting the different ring systems.

-

The protons on the piperazine ring (H-2, H-6) should show a correlation to the pyridazine carbon C-3'.

-

The protons on the pyridine ring (H-3'', H-5'') should show a correlation to the pyridazine carbon C-6'.

-

These long-range correlations provide unambiguous evidence for the connectivity of the three heterocyclic rings.

-

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR characterization of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine. By following the detailed steps for sample preparation and employing a suite of 1D and 2D NMR experiments, researchers can achieve complete and unambiguous structural assignment. The provided predicted spectral data serves as a valuable reference for interpreting experimental results. This rigorous characterization is an indispensable component of quality control and regulatory submission in the field of drug development.

References

-

El-Esawy, M. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

Dvorak, C. A., et al. (2016). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & Medicinal Chemistry Letters, 26(21), 5293-5298. Available from: [Link]

-

Gompper, R., & Breitschaft, W. (1984). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1185-1192. Available from: [Link]

-

Wuest, M., et al. (2018). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 23(8), 2045. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molecules, 27(19), 6268. Available from: [Link]

-

Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available from: [Link]

-

Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1152. Available from: [Link]

-

Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 467-476. Available from: [Link]

-

Fariña, J. B., et al. (2001). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Magnetic Resonance in Chemistry, 39(8), 473-478. Available from: [Link]

-

Katritzky, A. R., et al. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. Available from: [Link]

-

SpectraBase. (n.d.). 3,6-dichloro-4-(1-piperidinyl)pyridazine. Retrieved from [Link]

-

Li, Y., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(11), 2499-2506. Available from: [Link]

-

Foks, H., et al. (2005). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(4), 361-368. Available from: [Link]

-

NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

-

Nikolova, P., et al. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(12), 2095. Available from: [Link]

-

Fritz, H. (2010). 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Wuest, M., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(17), 3175. Available from: [Link]

-

Kaski, J., et al. (1995). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 51(11), 1887-1893. Available from: [Link]

-

Fan, P., et al. (2011). 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2879. Available from: [Link]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Application Notes and Protocols for In Vivo Experimental Design Using G-Quadruplex Stabilizing Agents

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Pyridazine-Piperazine Scaffolds and the G-Quadruplex as a Therapeutic Target

The pyridazine-piperazine scaffold is a recurring motif in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. While the specific compound 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine is a novel entity with limited publicly available data, its core structure, featuring a planar aromatic system and a flexible piperazine ring, is reminiscent of a promising class of anti-cancer agents: G-quadruplex (G4) stabilizers.[1] G-quadruplexes are non-canonical, four-stranded DNA and RNA structures that are enriched in the telomeres and promoter regions of numerous oncogenes.[2][3] The stabilization of these structures by small molecules can impede cancer cell proliferation by interfering with DNA replication and transcription of cancer-promoting genes.[4]

Given the therapeutic potential of G4 stabilization and the structural similarities, this guide will use a representative G-quadruplex stabilizer as a model to provide a detailed framework for in vivo experimental design. The principles and protocols outlined herein are broadly applicable to novel small molecules, including 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine, that are hypothesized to function through this mechanism.

The G-Quadruplex Stabilization Pathway: A Novel Anti-Cancer Strategy

G-quadruplexes are formed in guanine-rich sequences of nucleic acids.[5] They consist of square-planar arrangements of four guanine bases (G-quartets) stabilized by Hoogsteen hydrogen bonds and a central cation.[6] In cancer cells, the formation and resolution of G4 structures are critical for processes such as telomere maintenance and the expression of oncogenes like MYC and BCL2.[3] Small molecule G4 stabilizers, often containing planar aromatic cores, can bind to and stabilize these structures, effectively locking them in place.[1] This stabilization can lead to the inhibition of telomerase, an enzyme crucial for immortalizing cancer cells, and can also stall the transcriptional machinery at the promoter regions of oncogenes, leading to their downregulation.[7] The net result is the induction of apoptosis and senescence in cancer cells.[8]

Caption: G-Quadruplex Stabilization Pathway.

Preclinical In Vivo Experimental Design: A Step-by-Step Approach

A robust preclinical in vivo experimental design is crucial to evaluate the therapeutic potential and safety profile of a novel G-quadruplex stabilizer.

Animal Model Selection: The Importance of Clinical Relevance

The choice of the animal model is a critical determinant of the translational value of the study. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are highly recommended as they better recapitulate the heterogeneity of human tumors.[9][10]

Rationale for Model Selection:

-

Target Presence: Select PDX models derived from tumor types known to have a high prevalence of G4 structures in key oncogenes (e.g., pancreatic cancer, glioblastoma).[11]

-

Genomic Characterization: Utilize models that have been genomically characterized to confirm the presence of G4-forming sequences in target genes.

-

Standard Xenografts: While PDX models are preferred, initial efficacy can also be assessed in traditional cell line-derived xenografts using cell lines with known G4-dependent oncogene expression.

Compound Formulation and Administration

The formulation and route of administration should be carefully optimized to ensure adequate bioavailability and exposure at the tumor site.

-

Formulation: For preclinical studies, G4 stabilizers are often formulated in vehicles such as a mixture of DMSO, Cremophor EL, and saline, or in aqueous solutions containing cyclodextrins to improve solubility.

-

Route of Administration:

-

Intraperitoneal (IP) injection: Often used in early-stage preclinical studies for consistent dosing.

-

Oral gavage (PO): Preferred for compounds with good oral bioavailability, as it mimics a more clinically relevant route of administration.

-

Intravenous (IV) injection: Useful for compounds with poor oral bioavailability or for achieving rapid high plasma concentrations.

-

Dosing Regimen and Toxicity Assessment: The Maximum Tolerated Dose (MTD) Study

Before conducting efficacy studies, a Maximum Tolerated Dose (MTD) study is essential to determine the highest dose that can be administered without causing unacceptable toxicity.[12] The traditional 3+3 dose-escalation design is commonly employed.[13]

Protocol for MTD Study:

-

Animal Acclimatization: Acclimate healthy, age-matched immunodeficient mice (e.g., NOD/SCID) for at least one week.

-

Dose Cohorts: Establish at least 3-4 dose cohorts, starting with a low dose (e.g., one-tenth of the in vitro IC50, converted to an in vivo dose).[14]

-

Treatment and Observation:

-

Administer the compound daily (or as per the planned treatment schedule) to cohorts of 3 mice.

-

Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

Record body weight at least three times a week.

-

-

Dose Escalation: If no dose-limiting toxicities (DLTs), such as >20% weight loss or severe clinical signs, are observed in a cohort after a defined period (e.g., 14 days), escalate to the next dose level with a new cohort of 3 mice.

-

MTD Determination: The MTD is defined as the highest dose level at which no more than one out of six mice experiences a DLT.

| Parameter | Description |

| Animal Model | Healthy NOD/SCID mice, 6-8 weeks old |

| Starting Dose | Based on in vitro data and literature on similar compounds[14] |

| Dose Escalation | Modified Fibonacci or 3+3 design[13] |

| Treatment Schedule | Daily IP injection for 14 consecutive days |

| Endpoint | Determination of the MTD |

| Monitoring | Daily clinical observation, body weight (3x/week) |

Table 1: Example Design for a Maximum Tolerated Dose (MTD) Study.

Efficacy Studies Protocol: Evaluating Anti-Tumor Activity

Once the MTD is established, efficacy studies can be initiated in tumor-bearing mice.

Caption: In Vivo Efficacy Study Workflow.

Step-by-Step Protocol for a PDX Efficacy Study:

-

Tumor Implantation: Subcutaneously implant small fragments of a well-characterized PDX tumor into the flank of immunodeficient mice.[15]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration:

-

Treatment Group: Administer the G4 stabilizer at its MTD according to the predetermined schedule (e.g., daily IP injections).

-

Control Group: Administer the vehicle solution on the same schedule.

-

-

Ongoing Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, animals are euthanized, and tumors and other relevant tissues are collected for further analysis.

Pharmacodynamic (PD) and Biomarker Analysis: Confirming Target Engagement

To ensure that the observed anti-tumor effects are due to the intended mechanism of action, it is crucial to perform pharmacodynamic (PD) and biomarker analyses.

G4-Chromatin Immunoprecipitation Sequencing (G4-ChIP-seq):

G4-ChIP-seq is a powerful technique to map the locations of G4 structures in the genome of tumor cells and to assess whether a G4-stabilizing compound increases the prevalence of these structures at specific loci.[16][17][18]

Protocol for G4-ChIP-seq on Tumor Tissue:

-

Tissue Collection: At the end of the efficacy study, excise tumors from both treated and control animals and immediately flash-freeze them in liquid nitrogen or process them for chromatin cross-linking.

-

Chromatin Preparation:

-

Mince the tumor tissue and cross-link with formaldehyde.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with a G4-specific antibody (e.g., BG4).

-

Use protein A/G magnetic beads to pull down the antibody-G4 DNA complexes.

-

-

DNA Purification and Sequencing:

-

Reverse the cross-links and purify the DNA.

-

Prepare a sequencing library and perform next-generation sequencing.

-

-

Data Analysis: Align the sequencing reads to the reference genome and identify peaks that are enriched in the treated samples compared to the control samples. These enriched peaks correspond to regions where the G4 stabilizer has enhanced G4 formation.

Data Analysis and Interpretation

-

Efficacy: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

-

Toxicity: Assess toxicity by monitoring body weight changes and clinical signs.

-

Pharmacodynamics: Analyze G4-ChIP-seq data to confirm increased G4 stabilization at the promoter regions of target oncogenes. Correlate these findings with changes in gene expression (via qPCR or RNA-seq) and protein levels (via Western blot or immunohistochemistry) of the corresponding oncoproteins.

Troubleshooting

| Problem | Potential Cause | Solution |

| High toxicity/mortality in MTD study | Poor compound solubility leading to precipitation and embolism; off-target effects. | Re-formulate the compound; consider alternative routes of administration; perform in vitro off-target screening. |

| Lack of efficacy in xenograft models | Poor pharmacokinetic properties (low bioavailability, rapid clearance); insufficient target engagement. | Perform pharmacokinetic studies to measure drug concentration in plasma and tumor tissue; increase dose if tolerated; optimize dosing schedule. |

| No evidence of G4 stabilization in PD studies | Insufficient drug concentration at the tumor site; antibody issues in G4-ChIP-seq. | Verify drug exposure in the tumor; validate the G4 antibody and optimize the ChIP protocol; use an alternative method to assess target engagement. |

Conclusion

The in vivo evaluation of novel G-quadruplex stabilizing agents, such as those based on a pyridazine-piperazine scaffold, requires a systematic and rigorous experimental approach. By carefully selecting relevant animal models, establishing a safe and effective dosing regimen, and incorporating robust pharmacodynamic and biomarker analyses, researchers can generate the high-quality data necessary to advance these promising anti-cancer compounds toward clinical development.

References

-

Kundu, M. (2017). Quadruplex DNA stabilizing agents as potential anti-cancer therapeutics. Posters & Accepted Abstracts: Med Chem (Los Angeles). Available at: [Link]

-

Chambers, V. S., et al. (2015). In Vivo Chemical Probing for G-Quadruplex Formation. Methods in Molecular Biology. Available at: [Link]

-

Wang, D., et al. (2022). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. STAR Protocols. Available at: [Link]

-

Llacuna, L., et al. (2013). Structural insights into G-quadruplexes: towards new anticancer drugs. Current Medicinal Chemistry. Available at: [Link]

-

Kim, K. C., et al. (2020). Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer. Medicine (Baltimore). Available at: [Link]

-

Gao, Z., et al. (2022). G4Beacon: An In Vivo G4 Prediction Method Using Chromatin and Sequence Information. International Journal of Molecular Sciences. Available at: [Link]

-

Lam, E. Y. N., et al. (2021). Quadruplex Ligands in Cancer Therapy. Cancers (Basel). Available at: [Link]

-

Postel-Vinay, S., et al. (2016). Lessons Learned: Dose Selection of Small Molecule–Targeted Oncology Drugs. Clinical Cancer Research. Available at: [Link]

-

Ribeiro, D. J. G. (2016). G-quadruplex ligands for cancer therapy. RUN. Available at: [Link]

-

Chang, T.-C. (2020). Special Issue : Recent Advances of G-Quadruplexes In Vivo and In Vitro. MDPI. Available at: [Link]

-

Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors. (2021). ResearchGate. Available at: [Link]

-

Kuznetsov, S., et al. (2022). Prediction of G4 formation in live cells with epigenetic data: a deep learning approach. NAR Genomics and Bioinformatics. Available at: [Link]

-

Paulo, A. (2019). Major Achievements in the Design of Quadruplex-Interactive Small Molecules. Molecules. Available at: [Link]

-

Wang, H., et al. (2020). Starting dose selection and dose escalation for oncology small molecule first-in-patient trials: Learnings from a survey of approved drugs. ASCO Publications. Available at: [Link]

-

G-quadruplex structures: In vivo evidence and function. (2015). ResearchGate. Available at: [Link]

-

Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). STAR Protocols. Available at: [Link]

-

Musumeci, F., et al. (2022). Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives. Cancers (Basel). Available at: [Link]

-

Chen, Y., et al. (2020). Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction. Molecules. Available at: [Link]

-

Postel-Vinay, S., et al. (2012). Early phase clinical trials to identify optimal dosing and safety. Journal of Clinical Pharmacology. Available at: [Link]

-

Hynds, R. (2023). Patient-derived xenograft models for preclinical oncology research. YouTube. Available at: [Link]

-

Di Antonio, M., et al. (2020). Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method. Nucleic Acids Research. Available at: [Link]

-

Luedtke, N. W. (2018). Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay. Molecules. Available at: [Link]

-

Scott, G. R., et al. (2021). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. Available at: [Link]

-

Patient-derived xenograft experimental protocol... (n.d.). ResearchGate. Available at: [Link]

-

Awadasseid, A., et al. (2021). G-quadruplex stabilization via small-molecules as a potential anti-cancer strategy. Biomedicine & Pharmacotherapy. Available at: [Link]

-

Chromatin immunoprecipitation (ChiP-seq) protocol. (n.d.). Fasteris. Available at: [Link]

-

Phatak, P., et al. (2013). Structure-based design and evaluation of naphthalene diimide G-quadruplex ligands as telomere targeting agents in pancreatic cancer cells. PLoS One. Available at: [Link]

-

ssG4-seq for global profiling of strand-specific G-quadruplex structures in mammalian genomes. (2019). ResearchGate. Available at: [Link]

-

Awadasseid, A., et al. (2021). G-quadruplex stabilization via small-molecules as a potential anti-cancer strategy. PubMed. Available at: [Link]

Sources

- 1. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. G-quadruplex stabilization via small-molecules as a potential anti-cancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into G-quadruplexes: towards new anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-based design and evaluation of naphthalene diimide G-quadruplex ligands as telomere targeting agents in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I study to evaluate the maximum tolerated dose of the combination of SH003 and docetaxel in patients with solid cancer: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. G4Beacon: An In Vivo G4 Prediction Method Using Chromatin and Sequence Information - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Side product formation in the synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Welcome to the technical support center for the synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic route for higher yield and purity.

Troubleshooting Guide: Side Product Formation

The synthesis of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between a 3-chloro-6-(pyridin-4-yl)pyridazine precursor and piperazine. While this is a generally robust transformation, several side products can arise, complicating purification and reducing yields. This section addresses the most common issues in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a high molecular weight impurity that is difficult to separate from the desired product. What is this side product and how can I prevent its formation?

Answer:

The most probable high molecular weight impurity is the N,N'-bis-substituted piperazine derivative. This occurs when a single piperazine molecule reacts with two molecules of the 3-chloro-6-(pyridin-4-yl)pyridazine starting material.

Causality: Piperazine possesses two nucleophilic secondary amine groups. Once the first substitution occurs to form the desired product, the remaining secondary amine on the piperazine ring can still act as a nucleophile and react with another molecule of the electrophilic pyridazine.

Prevention Strategies:

-